

# Spectroscopic Profile of H-DL-Phe(4-NO<sub>2</sub>)-OH: A Technical Guide

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## Compound of Interest

Compound Name: *H-DL-Phe(4-NO<sub>2</sub>)-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic amino acid derivative, **H-DL-Phe(4-NO<sub>2</sub>)-OH** (4-Nitro-DL-phenylalanine). The information presented herein is essential for the characterization, identification, and quality control of this compound in research and drug development settings. This document includes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **H-DL-Phe(4-NO<sub>2</sub>)-OH**. It is important to note that a complete, publicly available, and fully assigned experimental dataset for all spectroscopic methods is not readily available. The data presented is a compilation from various sources and includes information on closely related structures for comparative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **H-DL-Phe(4-NO<sub>2</sub>)-OH** are not consistently reported in publicly accessible literature. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted phenylalanine. Researchers should anticipate downfield shifts for the aromatic protons and carbons.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **H-DL-Phe(4-NO<sub>2</sub>)-OH**

Proton	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H- $\alpha$	~3.8 - 4.2	dd	~5-8
H- $\beta$	~3.0 - 3.4	m	-
Aromatic H (ortho to NO <sub>2</sub> )	~8.1 - 8.3	d	~8-9
Aromatic H (meta to NO <sub>2</sub> )	~7.4 - 7.6	d	~8-9

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **H-DL-Phe(4-NO<sub>2</sub>)-OH**

Carbon	Predicted Chemical Shift ( $\delta$ ) ppm
C=O (Carboxyl)	~170 - 175
C- $\alpha$	~55 - 60
C- $\beta$	~35 - 40
Aromatic C (ipso to CH <sub>2</sub> )	~145 - 150
Aromatic C (ortho to NO <sub>2</sub> )	~123 - 125
Aromatic C (meta to NO <sub>2</sub> )	~130 - 132
Aromatic C (para to CH <sub>2</sub> , ipso to NO <sub>2</sub> )	~147 - 152

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **H-DL-Phe(4-NO<sub>2</sub>)-OH** is characterized by the vibrational modes of its functional groups, most notably the nitro group, the amino acid backbone, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for **H-DL-Phe(4-NO<sub>2</sub>)-OH**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 2500	Broad	O-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion)
~3100 - 3000	Medium	Aromatic C-H stretch
~2960 - 2850	Medium	Aliphatic C-H stretch
~1710 - 1680	Strong	C=O stretch (carboxylic acid)
~1600 - 1580	Medium	N-H bend (amino group)
~1525	Strong	Asymmetric NO <sub>2</sub> stretch[1]
~1345	Strong	Symmetric NO <sub>2</sub> stretch[1]
~1500, ~1450	Medium-Weak	Aromatic C=C stretch

Note: The nitro group stretches are particularly useful for identification. The symmetric stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a sensitive probe of the local environment.[2][3]

## Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **H-DL-Phe(4-NO<sub>2</sub>)-OH**

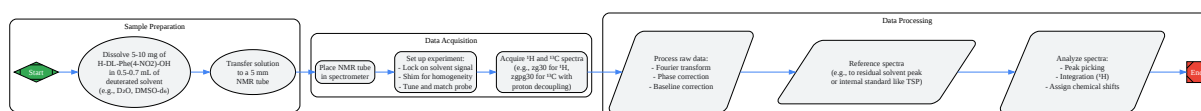
m/z	Interpretation
211.0713	[M+H] <sup>+</sup> (protonated molecular ion)
165	[M+H - NO <sub>2</sub> ] <sup>+</sup>
137	Further fragmentation
74	Common fragment for amino acids

Note: Data is based on electrospray ionization (ESI) mass spectrometry.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **H-DL-Phe(4-NO<sub>2</sub>)-OH**.

### NMR Spectroscopy Protocol



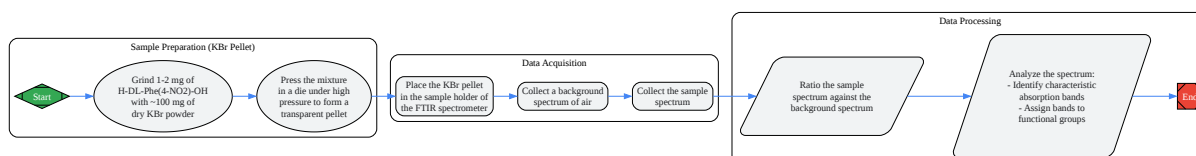
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**Figure 1:** NMR Spectroscopy Workflow.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **H-DL-Phe(4-NO<sub>2</sub>)-OH** and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a clean, dry vial. For D<sub>2</sub>O, a small amount of a suitable acid or base may be needed to aid dissolution. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
- **<sup>1</sup>H NMR Acquisition:** A standard proton experiment (e.g., Bruker's zg30 pulse program) is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to achieve an adequate signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** A standard carbon experiment with proton decoupling (e.g., Bruker's zgpg30 pulse program) is used. A larger number of scans will be required compared to <sup>1</sup>H NMR to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TSP for D<sub>2</sub>O).

## IR Spectroscopy Protocol



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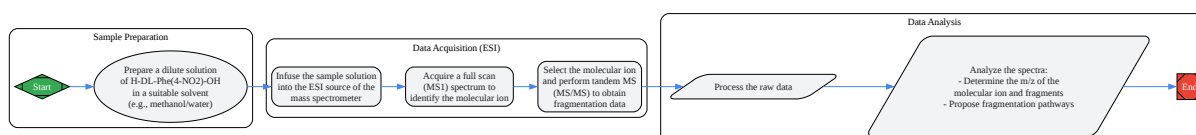
**Figure 2:** IR Spectroscopy Workflow (KBr Pellet Method).

#### Methodology:

- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of **H-DL-Phe(4-NO<sub>2</sub>)-OH** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- **Instrumentation:** An FTIR spectrometer is used for analysis.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the spectrometer. First, a background spectrum of the empty sample compartment (air) is collected. Then, the sample spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance

spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands.

## Mass Spectrometry Protocol



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**Figure 3:** Mass Spectrometry Workflow (ESI-MS).

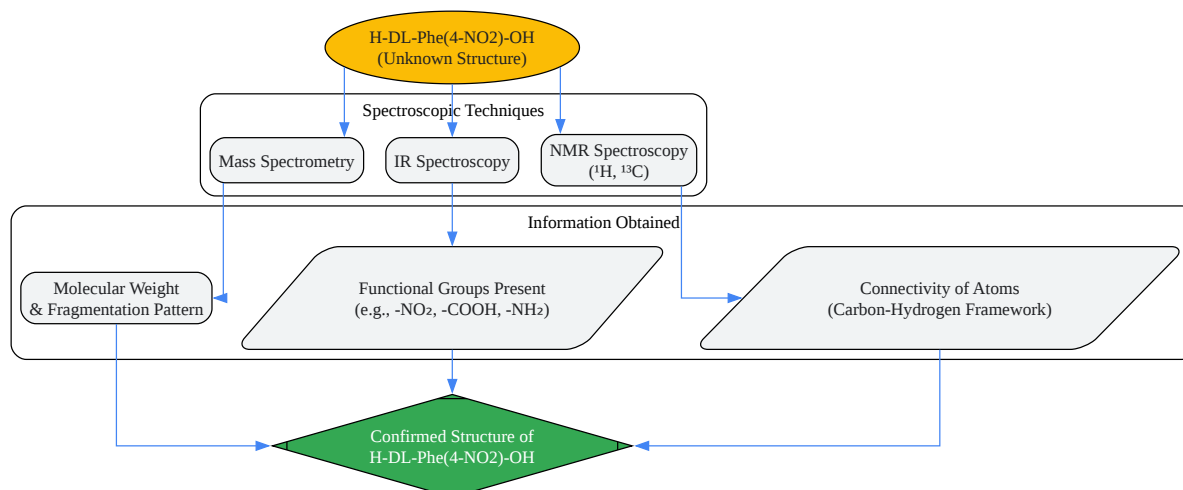
### Methodology:

- **Sample Preparation:** Prepare a dilute solution of **H-DL-Phe(4-NO<sub>2</sub>)-OH** (typically in the low µg/mL to ng/mL range) in a solvent system suitable for electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or hybrid instrument.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - **Full Scan (MS1):** A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]<sup>+</sup>).

- Tandem MS (MS/MS): The molecular ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.
- Data Analysis: The mass spectra are analyzed to identify the  $m/z$  values of the parent ion and its fragments. This information is used to confirm the molecular weight and to elucidate the structure of the molecule by interpreting the fragmentation pattern.

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of **H-DL-Phe(4-NO<sub>2</sub>)-OH**.





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**Figure 4:** Logical Flow of Structural Elucidation.

This guide serves as a foundational resource for professionals working with **H-DL-Phe(4-NO<sub>2</sub>)-OH**. While comprehensive experimental data remains somewhat elusive in public domains, the provided information and protocols offer a robust starting point for in-house characterization and analysis.

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